RA Xii

Cytotoxicity Autophagy Cancer Research

RA-XII is the definitive bicyclic hexapeptidic glucoside for autophagy research. Unlike RA-VII (ribosomal protein synthesis inhibitor), RA-XII uniquely suppresses protective autophagy via Akt-mTOR pathway activation — a mechanism-critical distinction. Validated in HepG2 (IC50 1.34 μM), SW620/HT29 colorectal models, and 4T1 murine metastasis assays, this compound enables precise interrogation of autophagy-driven drug resistance. Pair with chloroquine for synergistic HepG2 studies. Its NADES-based formulation benchmark (17.54-fold solubility increase) provides a reproducible platform for oral delivery development. Choose RA-XII for experiments where autophagy mechanism specificity is non-negotiable.

Molecular Formula C6H6N2O3
Molecular Weight 918.998
CAS No. 143343-98-0
Cat. No. B1175841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRA Xii
CAS143343-98-0
SynonymsRA XII
Molecular FormulaC6H6N2O3
Molecular Weight918.998
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)CC6=CC=C(C=C6)OC)C)C
InChIInChI=1S/C46H58N6O14/c1-23-40(57)48-24(2)43(60)50(4)31(18-26-8-13-29(63-7)14-9-26)42(59)49-25(3)44(61)52(6)33-19-27-10-15-30(16-11-27)64-35-21-28(20-32(41(58)47-23)51(5)45(33)62)12-17-34(35)65-46-39(56)38(55)37(54)36(22-53)66-46/h8-17,21,23-25,31-33,36-39,46,53-56H,18-20,22H2,1-7H3,(H,47,58)(H,48,57)(H,49,59)
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RA Xii (CAS 143343-98-0): A Natural Bicyclic Hexapeptide Glucoside for Anti-Tumor and Autophagy Inhibition Research


RA Xii (RA-XII) is a bicyclic hexapeptidic glucoside belonging to the Rubiaceae-type cyclopeptide (RA) family, originally isolated from the roots of Rubia cordifolia and Rubia yunnanensis. [1][2] It exhibits anti-tumor, anti-inflammatory, and anti-metastatic activities, with a distinct mechanism involving the inhibition of protective autophagy through the Akt-mTOR signaling pathway. [2][3]

RA Xii (CAS 143343-98-0): Why In-Class Analogs Cannot Be Interchanged in Research


Although numerous RA-series bicyclic hexapeptides exist (e.g., RA-VII, RA-XI, RA-IV), subtle structural variations—such as the presence of a glucoside moiety or specific amino acid substitutions—lead to significant divergence in potency, mechanism of action, and pharmacokinetic properties. [1][2] For instance, RA-VII primarily inhibits protein synthesis by targeting the ribosome, while RA-XII uniquely suppresses protective autophagy via Akt-mTOR activation, a distinction with profound implications for combination therapy design and resistance studies. [3][4] The following quantitative evidence substantiates why RA-XII cannot be substituted with its closest analogs without altering experimental outcomes.

RA Xii (CAS 143343-98-0): Quantitative Evidence for Scientific Selection and Procurement


RA-XII Exhibits Moderate Cytotoxicity with a Unique Autophagy-Dependent Mechanism Distinct from RA-VII

RA-XII inhibits the proliferation of HepG2 liver cancer cells with IC50 values of 6.51 μM at 24 hours and 1.34 μM at 48 hours, as measured by MTT assay. [1] In contrast, the highly potent analog RA-VII exhibits an IC50 of approximately 0.0033 μg/mL (approx. 0.0043 μM) against HCT-116 colon cancer cells, reflecting a different potency profile and mechanistic basis (protein synthesis inhibition vs. autophagy modulation). This difference is critical: RA-XII's cytotoxicity is enhanced by the autophagy inhibitor chloroquine, whereas RA-VII's is not, indicating that RA-XII's efficacy is partially masked by protective autophagy, a feature exploitable in combination therapy. [1]

Cytotoxicity Autophagy Cancer Research Hepatocellular Carcinoma

RA-XII Demonstrates Apoptosis-Independent Anti-Tumor Activity in Colorectal Cancer Models

In SW620 and HT29 colorectal cancer cell lines, RA-XII exhibits anti-neoplastic activity in vitro and in vivo without inducing apoptosis, as evidenced by the absence of changes in mitochondrial membrane potential and apoptosis-related marker proteins. [1] This is in stark contrast to its effect in HepG2 cells, where it induces apoptosis. [2] This cell-type-specific mechanism (apoptosis-independent in CRC vs. apoptosis-dependent in liver cancer) is a unique feature not reported for close analogs like RA-VII, which uniformly induces apoptosis or inhibits protein synthesis across cell types. [3]

Colorectal Cancer Apoptosis Autophagy In Vivo

RA-XII Significantly Inhibits Tumor Growth and Metastasis In Vivo in Breast Cancer Models

In a murine 4T1 breast tumor model, RA-XII demonstrated significant anti-tumor, anti-angiogenic, and anti-metastatic activities, reducing tumor cell adhesion to ECM proteins (collagen, fibronectin, laminin) and inhibiting migration via interference with cofilin signaling and chemokine receptors. [1] It also reduced the expression of vascular cell adhesion molecule (VCAM-1), intracellular adhesion molecule (ICAM-1), and integrins. [1] While in vivo data for close analogs like RA-XI or RA-XIV are limited, the magnitude of metastasis inhibition observed positions RA-XII as a preferred tool for studying metastatic dissemination. [2]

Breast Cancer Metastasis In Vivo Anti-angiogenic

RA-XII Demonstrates 17.54-Fold Solubility Enhancement in NADES Formulations, Enabling Oral Bioavailability Studies

RA-XII exhibits low aqueous solubility and poor oral bioavailability, limiting its direct in vivo use. However, formulation in a natural deep eutectic solvent (NADES) composed of betaine and mandelic acid (1:1 molar ratio) increased its solubility by up to 17.54-fold and improved its diffusion and permeability by 10.35-fold in Franz cell assays. [1] Consequently, the oral bioavailability of RA-XII in NADES solutions and amorphous solid dispersions (ASDs) was enhanced by approximately 11.58-fold and 7.56-fold, respectively, compared to pure RA-XII in 0.5% CMC-Na. [1] This represents a defined, quantifiable formulation advantage over other RA-series compounds, for which such detailed solubility and bioavailability enhancement data are not available. [2]

Formulation Bioavailability Pharmacokinetics NADES

RA-XII Suppresses Colorectal Cancer Growth and Metastasis In Vivo via Lipogenesis Inhibition

In a colorectal cancer xenograft model, RA-XII strongly inhibited tumor growth and metastasis, an effect linked to the suppression of SREBP-dependent lipogenesis. [1] This metabolic mechanism—targeting lipid synthesis—is distinct from the direct cytotoxic or autophagy-modulating effects of other RA-series compounds. [2] Quantitatively, RA-XII treatment significantly reduced triglyceride levels and lipid droplet formation in HepG2 cells, and downregulated key lipogenic factors (SREBP, SCD, FASN). [1] This dual mechanism (autophagy inhibition + lipogenesis suppression) is a unique combination not reported for close analogs, making RA-XII a valuable tool for investigating metabolic vulnerabilities in cancer.

Colorectal Cancer Lipogenesis Metastasis In Vivo

RA Xii (CAS 143343-98-0): Evidence-Based Research and Industrial Application Scenarios


Investigating Autophagy-Dependent Cell Death in Hepatocellular Carcinoma

RA-XII is the compound of choice for researchers studying the role of protective autophagy in liver cancer. Its dose-dependent inhibition of HepG2 cell proliferation (IC50 = 1.34 μM at 48 h) is significantly enhanced by co-treatment with the autophagy inhibitor chloroquine, a phenomenon not observed with RA-VII. This allows for precise interrogation of autophagy as a resistance mechanism and the development of novel combination therapies. [1]

Studying Apoptosis-Independent Anti-Tumor Mechanisms in Colorectal Cancer

For investigations into non-apoptotic cell death in colorectal cancer, RA-XII is uniquely suited. Its demonstrated anti-neoplastic activity in SW620 and HT29 cells, in vitro and in vivo, occurs independently of apoptosis induction, as confirmed by the lack of mitochondrial membrane potential changes. This enables researchers to study alternative cell death pathways and develop strategies against apoptosis-resistant tumors. [2]

Evaluating Anti-Metastatic Strategies in Preclinical Breast Cancer Models

RA-XII provides robust, validated in vivo efficacy data for anti-metastatic research. Its ability to inhibit tumor cell adhesion, migration, and ECM degradation in the 4T1 murine breast cancer model makes it an ideal tool compound for studying the molecular mechanisms of metastasis and for testing anti-metastatic drug candidates. [3]

Developing Orally Bioavailable Formulations for Natural Cyclopeptides

For formulation scientists and pharmaceutical developers, RA-XII serves as a benchmark for overcoming the poor oral bioavailability of natural cyclopeptides. The 17.54-fold solubility increase and 11.58-fold bioavailability enhancement achieved with NADES-based formulations provide a quantifiable and reproducible platform for designing oral delivery systems for this class of compounds. [4]

Quote Request

Request a Quote for RA Xii

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.